molecular formula C19H13N3O5 B2701203 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 306312-26-5

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No. B2701203
CAS RN: 306312-26-5
M. Wt: 363.329
InChI Key: LLFMXLSYESKJJR-GXDHUFHOSA-N
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Description

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chroman-4-one framework, to which this compound belongs, serves as a crucial building block for many medicinal compounds. Researchers have explored synthetic methods for preparing chroman-4-one derivatives, including the compound , from 2016 to 2021 . These derivatives exhibit diverse biological and pharmaceutical activities, making them promising candidates for drug development.

Catalysis and Green Chemistry

The compound’s structure suggests potential catalytic applications. For instance, iridium-supported carbon catalysts have been investigated for the direct hydrogenation of furfural (FFR) to 2-methyl furan (2-MF). Among these catalysts, 5% Ir/C demonstrated excellent results, achieving complete FFR conversion with a high selectivity of 95% toward 2-MF at low hydrogen pressure . Such catalytic transformations are relevant to green chemistry and sustainable processes.

Plant Chemical Defense Mechanisms

Recent research has highlighted the role of controlled hydroxylation of terpenoid compounds in plant chemical defense. In wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes involved in terpenoid biosynthesis were found to cause severe autotoxicity due to uncontrolled hydroxylation of terpenoid derivatives. Interestingly, these terpenoids function defensively by inhibiting lipid biosynthesis in herbivores. The plant regulates its metabolism to avoid self-toxicity while gaining effective defense against herbivores .

properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c20-11-14(19(23)21-12-17-2-1-9-26-17)10-16-7-8-18(27-16)13-3-5-15(6-4-13)22(24)25/h1-10H,12H2,(H,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFMXLSYESKJJR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

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